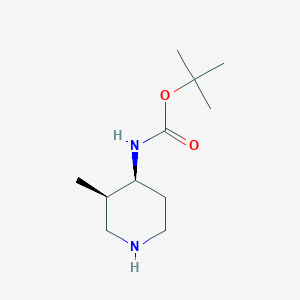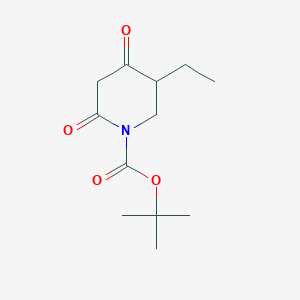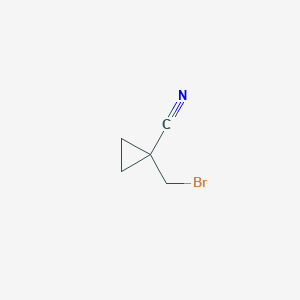![molecular formula C6H3BrN2O B1374723 7-溴[1,3]噁唑并[4,5-b]吡啶 CAS No. 1429901-88-1](/img/structure/B1374723.png)
7-溴[1,3]噁唑并[4,5-b]吡啶
描述
7-bromo-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused ring system containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
科学研究应用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of 7-Bromo[1,3]oxazolo[4,5-b]pyridine are human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780) . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
7-Bromo[1,3]oxazolo[4,5-b]pyridine interacts with its targets by inhibiting their growth and proliferation
Biochemical Pathways
7-Bromo[1,3]oxazolo[4,5-b]pyridine affects the biochemical pathways involved in cancer cell growth and proliferation . The downstream effects of this interaction can lead to the inhibition of cancer cell growth, thereby exhibiting its anticancer activity.
Result of Action
The molecular and cellular effects of 7-Bromo[1,3]oxazolo[4,5-b]pyridine’s action result in the inhibition of cancer cell growth
生化分析
Biochemical Properties
7-Bromo[1,3]oxazolo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating their activity. The nature of these interactions often involves the binding of 7-Bromo[1,3]oxazolo[4,5-b]pyridine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 7-Bromo[1,3]oxazolo[4,5-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 7-Bromo[1,3]oxazolo[4,5-b]pyridine can alter the expression of genes involved in cell cycle regulation, leading to changes in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, 7-Bromo[1,3]oxazolo[4,5-b]pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo[1,3]oxazolo[4,5-b]pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo[1,3]oxazolo[4,5-b]pyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Bromo[1,3]oxazolo[4,5-b]pyridine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
7-Bromo[1,3]oxazolo[4,5-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 7-Bromo[1,3]oxazolo[4,5-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 7-Bromo[1,3]oxazolo[4,5-b]pyridine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with transcription factors to regulate gene expression, or to the mitochondria, where it influences cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-bromo-[1,3]oxazolo[4,5-b]pyridine involves the reaction of oxazolo[4,5-b]pyridine-2(3H)-ketone with N-bromo-succinimide (NBS) in N,N-dimethylformamide (DMF) solvent at an appropriate temperature . This one-step synthesis method is efficient, yielding up to 92% of the desired product .
Industrial Production Methods
The industrial production of 7-bromo-[1,3]oxazolo[4,5-b]pyridine typically follows similar synthetic routes but on a larger scale. The use of N-bromo-succinimide in DMF is favored due to its simplicity, high yield, and cost-effectiveness .
化学反应分析
Types of Reactions
7-bromo-[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like aryl boronic acids in the presence of palladium catalysts.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-Bromo-succinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki coupling reactions with aryl boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted oxazolo[4,5-b]pyridine derivatives, which can exhibit different biological activities .
相似化合物的比较
Similar Compounds
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives: These compounds also exhibit significant biological activities, including anticancer properties.
Oxazolo[5,4-d]pyrimidine: Another fused heterocyclic compound with diverse biological applications.
Uniqueness
7-bromo-[1,3]oxazolo[4,5-b]pyridine is unique due to its specific bromine substitution, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
7-bromo-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJFHNKXMBMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429901-88-1 | |
| Record name | 7-bromo-[1,3]oxazolo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



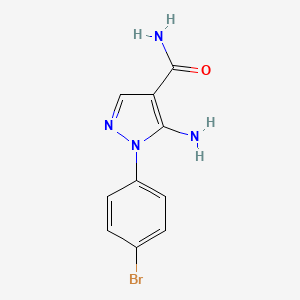
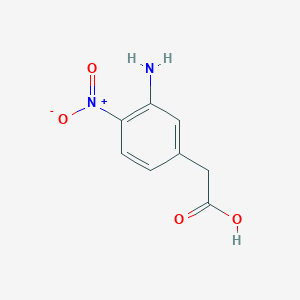
![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)

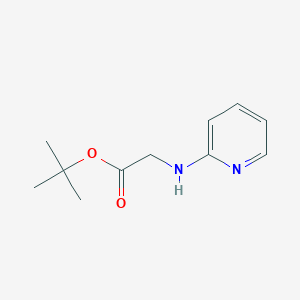
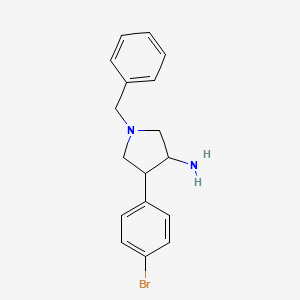
![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)
